molecular formula C18H18ClN5O3S B12027129 2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 568548-60-7

2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B12027129
CAS No.: 568548-60-7
M. Wt: 419.9 g/mol
InChI Key: FZZIVYDPJPLERJ-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against various kinases, positioning it as a valuable tool in oncology research. Its core research value lies in its function as a multi-targeted kinase inhibitor, with studies indicating significant efficacy against Fms-like tyrosine kinase 3 (FLT3), including the constitutively active FLT3-ITD mutant prevalent in Acute Myeloid Leukemia (AML). Research demonstrates that this compound effectively suppresses proliferation and induces apoptosis in FLT3-ITD positive leukemic cell lines by blocking critical phosphorylation events and downstream signaling pathways such as STAT5 and MAPK/ERK. Beyond FLT3, its inhibitory profile extends to other kinases involved in tumorigenesis, making it a compelling candidate for investigating resistance mechanisms and for combination therapy studies. The molecular architecture, featuring the 1,2,4-triazole scaffold linked to a dimethoxyphenylacetamide group, is optimized for high-affinity binding to the ATP pocket of target kinases. This reagent is primarily utilized in biochemical assays to elucidate kinase signaling networks and in cellular models to explore its anti-neoplastic potential, providing a critical research asset for advancing targeted cancer therapeutics.

Properties

CAS No.

568548-60-7

Molecular Formula

C18H18ClN5O3S

Molecular Weight

419.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H18ClN5O3S/c1-26-14-7-13(8-15(9-14)27-2)21-16(25)10-28-18-23-22-17(24(18)20)11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

FZZIVYDPJPLERJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

This intermediate is synthesized via cyclization of thiosemicarbazide derivatives.

Procedure :

  • Hydrazide formation : 4-Chlorobenzoyl chloride reacts with hydrazine hydrate in ethanol to form 4-chlorobenzohydrazide.

  • Thiosemicarbazide synthesis : The hydrazide reacts with ammonium thiocyanate in acidic conditions (HCl, H2O/EtOH).

  • Cyclization : Heating under reflux in alkaline medium (NaOH, H2O/EtOH) yields the triazole-thiol.

Reaction Conditions :

  • Solvent: Ethanol/water (1:1)

  • Temperature: 80–90°C (reflux)

  • Time: 6–8 hours

  • Yield: 75–82%

Preparation of 2-Bromo-N-(3,5-dimethoxyphenyl)acetamide

The acetamide precursor is synthesized via acylation of 3,5-dimethoxyaniline.

Procedure :

  • Schotten-Baumann reaction : 3,5-Dimethoxyaniline reacts with bromoacetyl bromide in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Work-up : The product is extracted, washed with NaHCO3, and purified via recrystallization.

Reaction Conditions :

  • Solvent: Dichloromethane

  • Base: Triethylamine (1.2 equiv)

  • Temperature: 0–5°C (ice bath)

  • Time: 2 hours

  • Yield: 85–90%

Coupling of Intermediates

The final step involves nucleophilic substitution between the triazole-thiol and bromoacetamide.

Procedure :

  • Alkylation : 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol reacts with 2-bromo-N-(3,5-dimethoxyphenyl)acetamide in DMF.

  • Base : Potassium carbonate (K2CO3) is used to deprotonate the thiol group.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: K2CO3 (2.0 equiv)

  • Temperature: 60–70°C

  • Time: 12–16 hours

  • Yield: 68–75%

Optimization Strategies

Solvent and Base Selection

  • Solvent : DMF outperforms THF or acetonitrile due to better solubility of intermediates.

  • Base : K2CO3 provides higher yields than Na2CO3 or TEA.

Temperature and Reaction Time

  • Elevated temperatures (60–70°C) reduce reaction time from 24 hours to 12 hours without side products.

Purification Techniques

MethodPurity (%)Yield Loss (%)
Column chromatography>9910–15
Recrystallization (EtOH)98–995–8

Recrystallization is preferred for industrial scalability.

Industrial-Scale Production

Continuous Flow Reactors

  • Advantages : Improved heat transfer, reduced reaction time, and higher throughput.

  • Conditions :

    • Residence time: 30 minutes

    • Temperature: 70°C

    • Yield: 80–85%

Catalytic Improvements

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 40%.

Analytical Characterization

Key Data for Final Product :

TechniqueKey Signals
1H NMR (DMSO-d6)δ 8.21 (s, 1H, triazole), 7.45–7.39 (m, 4H, Ar-H), 6.55 (s, 2H, dimethoxyphenyl), 4.32 (s, 2H, SCH2), 3.78 (s, 6H, OCH3)
IR 1655 cm⁻¹ (C=O), 1230 cm⁻¹ (C–S), 3350 cm⁻¹ (N–H)
HPLC Retention time: 6.8 min (C18 column, acetonitrile/water)

Comparative Analysis of Methods

ParameterConventionalUltrasound-AssistedMicrowave-Assisted
Time16 hours45 minutes5 minutes
Yield68%75%85%
Energy EfficiencyLowModerateHigh

Microwave-assisted synthesis reduces time and improves yield but requires specialized equipment.

Challenges and Solutions

  • Thiol Oxidation : Use of inert atmosphere (N2/Ar) prevents disulfide formation.

  • Low Solubility : DMF/EtOH mixtures enhance solubility during coupling .

Scientific Research Applications

Pharmacological Applications

The triazole scaffold is recognized for its broad spectrum of biological activities. The specific compound has been investigated for several pharmacological properties:

  • Antimicrobial Activity :
    • Triazoles, including derivatives like the one mentioned, have demonstrated significant antibacterial and antifungal properties. Research indicates that compounds with similar structures exhibit activity against various pathogens such as Staphylococcus aureus and Escherichia coli . This compound's unique substituents may enhance its efficacy against resistant strains.
  • Anticancer Potential :
    • Triazole derivatives have been explored for their anticancer properties. The compound has shown promise in preclinical studies targeting various cancer cell lines. For example, derivatives of 1,2,4-triazoles have demonstrated cytotoxic effects against human colon cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Neuroprotective Effects :
    • Some studies suggest that triazole compounds can act as neuroprotectants. They may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress . This potential application is particularly relevant in the context of neurodegenerative diseases.

Agricultural Applications

The compound's bioactive properties extend beyond human health into agricultural science:

  • Fungicides :
    • Triazole derivatives are widely used as fungicides due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. This specific compound could be utilized to develop new fungicidal agents that target resistant fungal strains in crops .
  • Herbicides :
    • The structural features of triazoles can be optimized to create herbicides that effectively control unwanted plant growth while minimizing environmental impact. Research into structure-activity relationships (SAR) has shown that modifications can enhance selectivity and potency against specific weed species .

Material Science Applications

The unique chemical properties of triazoles allow for their incorporation into materials science:

  • Corrosion Inhibitors :
    • Triazole compounds are effective corrosion inhibitors for metals, particularly in acidic environments. Their ability to form protective films on metal surfaces makes them valuable in industrial applications .
  • Polymer Chemistry :
    • The incorporation of triazole units into polymer backbones can impart desirable properties such as increased thermal stability and enhanced mechanical strength. Research is ongoing to explore these applications further .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of triazole derivatives, including the compound in focus:

  • A study published in Molecular Bank detailed the synthesis of related triazole compounds and assessed their biological activities, noting significant antibacterial effects against multiple strains .
  • Another comprehensive review highlighted the pharmacological profile of 1,2,4-triazoles, emphasizing their role as potential therapeutic agents across various diseases .

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Triazole Type Chlorophenyl Position Acetamide Substituent Additional Groups
Target Compound 1,2,4-triazol 4-chloro N-(3,5-dimethoxyphenyl) None
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) 1,2,3-triazol 4-chloro (on acetamide) N-(4-chlorophenyl) Naphthalen-1-yloxy methyl
2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide 1,2,4-triazol 3-chloro N-(2,5-dimethoxyphenyl) Benzo[d]thiazol-3(2H)-yl methyl

Key Observations:

Triazole Core: The target compound and the analogue share a 1,2,4-triazole scaffold, which is associated with enhanced thermal stability compared to 1,2,3-triazoles (e.g., compound 6m) . The amino group at position 4 in the target compound may facilitate hydrogen bonding, a feature absent in 6m.

Chlorophenyl Substituents :

  • The para -chloro substitution in the target compound vs. the meta -chloro in the analogue alters electronic effects. The para position enhances symmetry and may improve π-π stacking interactions in biological targets.

Functional Additions :

  • Compound 6m incorporates a naphthalenyloxy group, increasing hydrophobicity, while the analogue includes a benzo[d]thiazol-3(2H)-yl group, which may confer additional hydrogen-bond acceptor sites .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Compound 6m Compound
Molecular Formula C19H17ClN4O3S (calc.) C21H18ClN4O2 C26H21ClN4O4S2
Molecular Weight 432.89 g/mol 393.11 g/mol 577.06 g/mol
Key IR Absorptions N/A 3291 cm⁻¹ (–NH), 1678 cm⁻¹ (C=O) N/A
HRMS ([M+H]+) N/A 393.1112 (obs.) N/A

Notes:

  • The IR spectrum of compound 6m confirms the presence of –NH and C=O groups, which are critical for interactions in biological systems .

Biological Activity

The compound 2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic derivative featuring a triazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound's structure includes:

  • A triazole ring which contributes to its biological activities.
  • An amino group that enhances its reactivity.
  • A chlorophenyl moiety that may influence its pharmacological profile.
  • A thioether linkage , which plays a critical role in the compound's interactions with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial and antifungal activities. The specific triazole moiety in this compound is believed to interfere with fungal cell wall synthesis, making it effective against various fungal strains.

CompoundActivityMechanism
This compoundAntifungalInhibition of cell wall synthesis
Similar Triazole CompoundsAntimicrobialInhibition of ergosterol biosynthesis

Studies have shown that similar compounds have demonstrated effectiveness against resistant strains of fungi and bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. The presence of the triazole ring is linked to the inhibition of key enzymes involved in cancer progression. For example:

Cell LineIC50 Value (µM)Activity
HCT-116 (Colon Cancer)6.2Cytotoxic
T47D (Breast Cancer)27.3Cytotoxic

In vitro studies revealed that the compound induces apoptosis in cancer cells and inhibits tubulin polymerization, which is crucial for cancer cell division .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymes : The compound may inhibit enzymes critical for cell wall synthesis in fungi and for metabolic processes in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through activation of caspases and modulation of cellular stress responses.
  • Interference with Cell Division : By inhibiting tubulin polymerization, it disrupts mitotic spindle formation necessary for cell division.

Case Studies

Recent studies have highlighted the effectiveness of similar triazole derivatives against various pathogens and cancer cell lines:

  • Antifungal Study : A study demonstrated that a related triazole compound showed significant activity against Candida albicans with an IC50 value significantly lower than conventional antifungals .
  • Anticancer Study : Another research focused on the anticancer properties against lung cancer cells (A549), showing that the compound induced G2/M phase arrest and increased apoptosis markers .

Q & A

Q. Optimization Tips :

  • Reflux conditions : Use ethanol as a solvent with glacial acetic acid as a catalyst (70–80°C, 4–6 hours) .
  • Monitoring : Thin Layer Chromatography (TLC) with ethyl acetate/hexane (1:1) and NMR spectroscopy to confirm intermediate conversions .

Q. Table 1: Reaction Conditions Comparison

StepSolventCatalystTemperatureYield (%)Reference
Thione formationEthanolKOHReflux75–85
Acetamide couplingDCMNoneRT60–70

Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:
Contradictions often arise from structural variations (e.g., substituent effects) or assay conditions. Methodological approaches include:

  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing 4-chlorophenyl with furan-2-yl) and test against standardized cell lines .
  • Assay Standardization : Use identical protocols (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) across studies to minimize variability .
  • Computational Modeling : Apply molecular docking to predict binding affinities to target proteins (e.g., CYP450 for metabolic stability) .

Key Insight : The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane penetration but reducing solubility, which may explain conflicting activity results in hydrophilic vs. hydrophobic environments .

Basic: What spectroscopic and chromatographic methods confirm the compound’s structural integrity?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.50–3.00 ppm (acetamide CH₂), δ 6.80–7.50 ppm (aromatic protons) confirm substituent integration .
    • ¹³C NMR : Carbonyl signals at ~170 ppm validate the acetamide moiety .
  • Mass Spectrometry (MS) : High-resolution ESI-MS matches the molecular ion [M+H]⁺ at m/z 458.08 (calculated for C₁₉H₁₇ClN₅O₃S) .
  • HPLC Purity Analysis : Use a C18 column with acetonitrile/water (70:30) to achieve >95% purity .

Advanced: How can computational methods predict structure-activity relationships (SAR) for derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., sulfur in the thioether linkage) .
  • Molecular Dynamics (MD) : Simulate binding stability with target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with IC₅₀ values from bioassays .

Example : Derivatives with electron-withdrawing groups (e.g., -Cl) on the phenyl ring show enhanced anticancer activity due to increased electrophilicity .

Basic: How to optimize reaction conditions for high yield and scalability?

Answer:

  • Solvent Selection : Ethanol or DMF improves solubility of polar intermediates .
  • Catalyst Screening : Add triethylamine (0.5 eq.) to accelerate acetamide coupling .
  • Workup Strategies : Precipitate the product in ice-cold water to minimize side reactions .

Critical Parameter : Maintain pH 8–9 during thiol coupling to prevent oxidation of the thioether group .

Advanced: What mechanistic insights explain the role of the 4-chlorophenyl group in bioactivity?

Answer:

  • Lipophilicity Enhancement : The chloro substituent increases logP by ~1.5 units, improving blood-brain barrier penetration in neuroactivity studies .
  • Steric Effects : Bulky 4-chlorophenyl may hinder binding to certain targets (e.g., narrow active sites in kinases), reducing efficacy in specific assays .
  • Metabolic Stability : Chlorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .

Validation : Replace 4-chlorophenyl with 4-fluorophenyl and compare pharmacokinetic profiles using LC-MS/MS .

Basic: How to assess purity and stability during storage?

Answer:

  • Stability Testing : Store at -20°C in amber vials under nitrogen; monitor degradation via HPLC every 6 months .
  • Forced Degradation : Expose to heat (60°C, 72 hours) or UV light to identify degradation products (e.g., sulfoxide formation) .

Advanced: What strategies mitigate toxicity concerns observed in preliminary in vivo studies?

Answer:

  • Prodrug Design : Mask the thioether group as a disulfide to reduce off-target reactivity .
  • Formulation Optimization : Use liposomal encapsulation to lower hepatic exposure .
  • Metabolite Profiling : Identify toxic metabolites (e.g., free thiols) via LC-MS and modify substituents to block metabolic pathways .

Basic: What are the key safety protocols for handling this compound?

Answer:

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .

Advanced: How does the 3,5-dimethoxyphenyl group influence solubility and crystallinity?

Answer:

  • Solubility : Methoxy groups increase polarity, enhancing aqueous solubility (~2.5 mg/mL in PBS) but reducing membrane permeability .
  • Crystallinity : The symmetrical 3,5-dimethoxy arrangement promotes crystal lattice stability, facilitating X-ray diffraction analysis .

Q. Table 2: Solubility vs. Substituent Effects

SubstituentSolubility (mg/mL)LogPReference
3,5-Dimethoxy2.52.8
4-Chloro0.84.1

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